![molecular formula C14H13N5O B2481648 N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide CAS No. 1421442-19-4](/img/structure/B2481648.png)

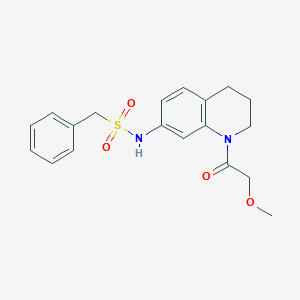

N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

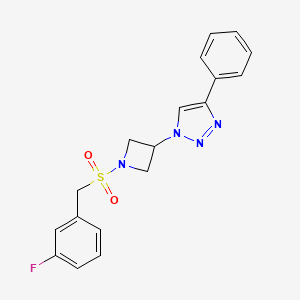

The synthesis of compounds related to N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide involves intricate chemical processes aimed at creating specific molecular architectures for potential biological activity. For instance, the synthesis of imidazo[1,2-a]pyridine-3-carboxamides bearing various linkers demonstrates the complexity and diversity in synthetic strategies to attain compounds with desired functionalities and potential antitubercular activity (Li et al., 2020). Similarly, efforts to synthesize novel imidazo[1,2-a]pyridine carboxamide derivatives with a variety of linkers based on structural optimizations further exemplify the synthetic approaches toward compounds with antimycobacterial activity (Lv et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in the imidazo[4,5-b]pyridine class is pivotal for their biological activities. The imidazo[1,5-a]pyridine framework provides a versatile architecture for generating new types of stable N-heterocyclic carbenes, demonstrating the structural diversity and stability of these compounds (Alcarazo et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving imidazo[4,5-b]pyridine derivatives are critical for understanding their reactivity and potential applications. A study on the functionalization reactions of related compounds provides insights into the chemical behavior and the possible modifications that can be made to the imidazo[4,5-b]pyridine core to achieve desired properties or activities (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of imidazo[4,5-b]pyridine derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. While specific data on N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide were not found, the analysis of related compounds provides a foundation for understanding the physical characteristics that influence their biological activities and applications.

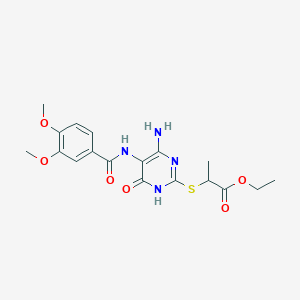

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, photostability, and electrochemical behavior, are crucial for the development of imidazo[4,5-b]pyridine derivatives as potential therapeutic agents or in other applications. Studies focusing on the synthesis and tuberculostatic activity of imidazo[4,5-b]pyridine-1-carboxylic acid derivatives hint at the chemical versatility and potential efficacy of these compounds in medical applications (Bukowski, 1984).

Wissenschaftliche Forschungsanwendungen

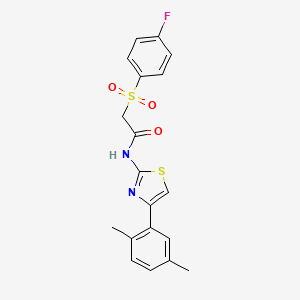

Design and Synthesis for Antimycobacterial Activity

One of the notable applications of derivatives similar to N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide is in the design and synthesis of compounds with antimycobacterial activity. Research by Lv et al. (2017) on imidazo[1,2-a]pyridine-3-carboxamides (IPAs) revealed the synthesis of compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, highlighting the potential of these compounds as scaffolds for developing new antimycobacterial agents (Lv et al., 2017).

Novel Synthesis Methods

The exploration of novel synthesis methods for imidazo[1,5-a]pyridines, as discussed by Crawforth and Paoletti (2009), involves starting from carboxylic acid and 2-methylaminopyridines. This method allows for the introduction of various substituents, demonstrating the versatility in synthesizing compounds related to N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide and their potential for further functionalization (Crawforth & Paoletti, 2009).

Antitubercular Agents

Another significant application is the development of antitubercular agents. Li et al. (2020) synthesized a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide derivatives containing various amine moieties, many of which showed excellent in vitro activity against both drug-sensitive and multidrug-resistant MTB strains. This research underscores the potential of such compounds in creating effective treatments against tuberculosis (Li et al., 2020).

Investigating Cellular Permeability

In addition to antimicrobial activities, derivatives of imidazo[1,2-a]pyridines have been investigated for their cellular permeability. Liu and Kodadek (2009) studied the effects of size and linker variations on the cellular permeability of pyrrole-imidazole polyamides, identifying that certain linkers, such as a short ethylene diamine (Et) linker, displayed high cellular permeability. This research is crucial for understanding how these compounds can be effectively delivered into cells (Liu & Kodadek, 2009).

Wirkmechanismus

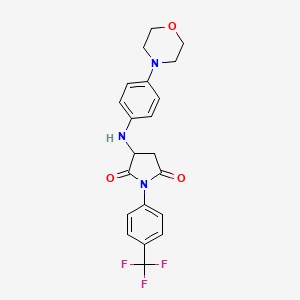

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-pyridin-4-ylethyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c20-14(17-7-3-10-1-5-15-6-2-10)11-4-8-16-13-12(11)18-9-19-13/h1-2,4-6,8-9H,3,7H2,(H,17,20)(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNHPFVXLFYHAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCNC(=O)C2=C3C(=NC=C2)N=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2481568.png)

![8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2481570.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide](/img/structure/B2481577.png)

![5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481587.png)